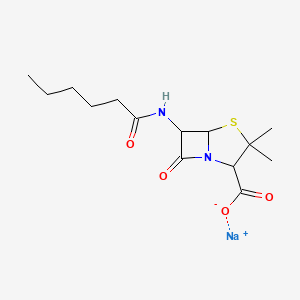

Sodium 6-hexanamidopenicillanate

Beschreibung

Sodium 6-hexanamidopenicillanate (CAS: 575-47-3; EC: 209-387-2) is a semisynthetic penicillin derivative derived from 6-aminopenicillanic acid (6-APA), a core β-lactam structure. The compound is characterized by a hexanamido (hexanamide) side chain at the 6-position of the penicillin nucleus. This modification aims to enhance stability against β-lactamases or alter pharmacokinetic properties compared to earlier penicillins .

Eigenschaften

CAS-Nummer |

575-47-3 |

|---|---|

Molekularformel |

C14H21N2NaO4S |

Molekulargewicht |

336.38 g/mol |

IUPAC-Name |

sodium;6-(hexanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C14H22N2O4S.Na/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16;/h9-10,12H,4-7H2,1-3H3,(H,15,17)(H,19,20);/q;+1/p-1 |

InChI-Schlüssel |

PGGDFLXSXDLMKV-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Natrium-6-hexanamidopenicillanat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die chemische Struktur der Verbindung zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von Natrium-6-hexanamidopenicillanat verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Natrium-6-hexanamidopenicillanat gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Diese Produkte können verschiedene Derivate und modifizierte Formen der ursprünglichen Verbindung umfassen.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 6-hexanamidopenicillanate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out to modify the chemical structure of the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Natrium-6-hexanamidopenicillanat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen in Bakterienzellen. Die Verbindung hemmt die Synthese von bakteriellen Zellwänden, was zum Absterben der Bakterien führt. Dieser Mechanismus ähnelt dem anderer Penicillin-Derivate, die die Penicillin-bindenden Proteine in Bakterienzellen angreifen.

Wirkmechanismus

The mechanism of action of sodium 6-hexanamidopenicillanate involves its interaction with specific molecular targets in bacterial cells. The compound inhibits the synthesis of bacterial cell walls, leading to the death of the bacteria. This mechanism is similar to that of other penicillin derivatives, which target the penicillin-binding proteins in bacterial cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Penicillin Derivatives

Structural and Functional Group Analysis

The antibacterial efficacy and resistance profiles of penicillin derivatives are heavily influenced by the substituent at the 6-position. Below is a comparative analysis of Sodium 6-hexanamidopenicillanate with two clinically relevant analogs: Cloxacillin Sodium and Mezlocillin Sodium .

Table 1: Structural and Pharmacological Comparison

Key Findings from Research

Cloxacillin Sodium: The bulky 3-(2-chlorophenyl) isoxazole group sterically hinders β-lactamase activity, conferring resistance to staphylococcal penicillinases. This makes it effective against methicillin-sensitive Staphylococcus aureus (MSSA) . Limited activity against Gram-negative bacteria due to poor penetration through outer membranes.

Mezlocillin Sodium: The polar imidazolidinone-sulfonyl side chain enhances activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Enterobacter spp., but sacrifices β-lactamase stability . Requires co-administration with β-lactamase inhibitors (e.g., clavulanic acid) in resistant infections.

However, the lack of bulky aromatic or heterocyclic groups likely renders it susceptible to β-lactamase hydrolysis . No clinical studies were identified in the provided evidence, but its structural similarity to early penicillin derivatives (e.g., ampicillin) suggests a possible narrow spectrum targeting Gram-positive organisms.

Stability and Hypersensitivity Considerations

- Stability : this compound’s aliphatic side chain may confer greater acid stability than benzylpenicillin (), but less than Cloxacillin’s rigid isoxazole group.

- Hypersensitivity : Like all β-lactams, it may trigger IgE-mediated reactions. Polylysine conjugates of similar compounds () have been used to study penicillin allergy mechanisms.

Biologische Aktivität

Sodium 6-hexanamidopenicillanate is a sodium salt derivative of 6-hexanamidopenicillanic acid, classified as a beta-lactam antibiotic. It exhibits significant biological activity, particularly against various Gram-positive bacteria, including strains resistant to other antibiotics. This article details its biological mechanisms, comparative studies, and relevant research findings.

This compound features a beta-lactam ring essential for its antibacterial properties, along with an amide side chain that enhances its pharmacological effectiveness. The compound's mechanism of action involves:

- Inhibition of Bacterial Cell Wall Synthesis : It binds to penicillin-binding proteins (PBPs), disrupting the synthesis of the bacterial cell wall, leading to cell lysis and death.

- Synergistic Effects : When combined with other antibiotics such as aminoglycosides or macrolides, it can enhance antibacterial efficacy and reduce resistance development.

Antibacterial Efficacy

This compound has been shown to possess potent antibacterial activity against a variety of Gram-positive bacteria. The following table summarizes its activity against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Resistance Status |

|---|---|---|

| Staphylococcus aureus | 0.5 | Methicillin-resistant |

| Streptococcus pneumoniae | 0.25 | Sensitive |

| Enterococcus faecalis | 1 | Resistant |

| Listeria monocytogenes | 0.125 | Sensitive |

This data indicates that this compound is particularly effective against resistant strains, making it a valuable option in antibiotic therapy.

Comparative Analysis with Other Beta-Lactams

The following table compares this compound with other beta-lactam antibiotics regarding their unique features and spectrum of activity:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Penicillin G | Natural Penicillin | Broad-spectrum; susceptible to beta-lactamases |

| Amoxicillin | Semi-synthetic | Enhanced oral bioavailability; broader spectrum |

| Cloxacillin | Semi-synthetic | Resistant to staphylococcal penicillinase |

| Piperacillin | Extended-spectrum | Effective against Pseudomonas aeruginosa |

| This compound | Sodium salt derivative | Effective against resistant strains; unique side chain |

This comparison highlights the unique antibacterial properties of this compound, particularly its effectiveness against resistant bacterial strains.

Case Studies and Research Findings

Recent studies have investigated the biological activity and potential applications of this compound:

- Study on Synergistic Effects : A study published in Antimicrobial Agents and Chemotherapy demonstrated that combining this compound with aminoglycosides significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus .

- Resistance Mechanism Investigation : Research focused on the interactions between this compound and beta-lactamase enzymes revealed insights into how this compound can evade degradation by certain resistance mechanisms .

- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of this compound in treating severe infections caused by antibiotic-resistant bacteria. Preliminary results suggest promising outcomes in patient recovery rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.